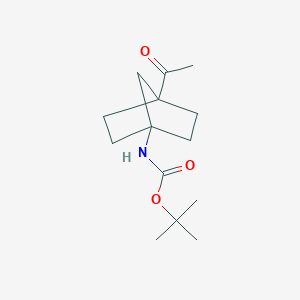
tert-butyl N-(4-acetylnorbornan-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of tert-butyl N-(4-acetylnorbornan-1-yl)carbamate derivatives has been a subject of interest due to their potential as intermediates in organic synthesis. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been elucidated, demonstrating the relative substitution of the cyclopentane ring, which is essential for understanding its reactivity and application in nucleotide analog synthesis (Ober et al., 2004).
Chemical Transformations and Building Blocks
Carbamate derivatives have shown significant versatility as building blocks in organic chemistry. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been developed from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their role as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These reactions underscore the utility of carbamate derivatives in complex organic syntheses, highlighting their importance as intermediates for further chemical transformations (Guinchard et al., 2005).
Material Science and Sensory Materials
In the realm of material science, tert-butyl carbazole derivatives have been investigated for their ability to form nanofibers with strong blue emissive properties. These materials have been studied for the detection of volatile acid vapors, showcasing the potential of tert-butyl carbamate derivatives in the development of fluorescent sensory materials. The incorporation of a tert-butyl moiety has been found to play a crucial role in gel formation and the resultant sensory properties of these materials (Sun et al., 2015).
Asymmetric Synthesis and Catalysis
Additionally, this compound and its analogs have been employed in asymmetric synthesis and catalysis. N-tert-Butanesulfinyl imines, for example, are highly versatile intermediates for the asymmetric synthesis of amines. These imines, prepared from tert-butanesulfinamide and various aldehydes and ketones, demonstrate the activating and chiral directing properties of the tert-butyl group, facilitating the synthesis of a wide range of enantioenriched amines (Ellman et al., 2002).
Propriétés
IUPAC Name |
tert-butyl N-(4-acetyl-1-bicyclo[2.2.1]heptanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(16)13-5-7-14(9-13,8-6-13)15-11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAFSGYKFVKGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(C1)(CC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
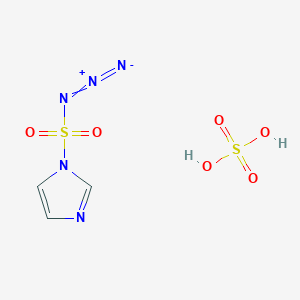
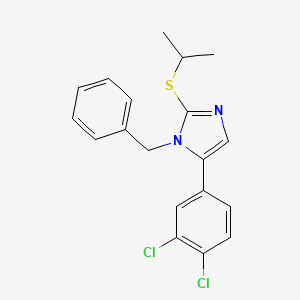
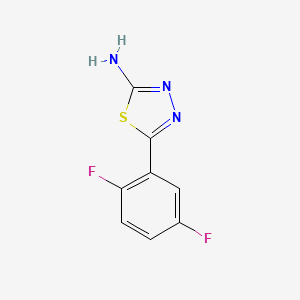
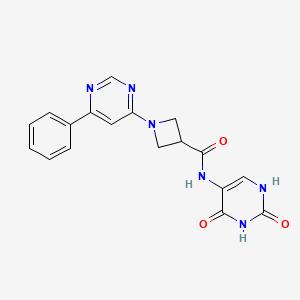

![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2675688.png)

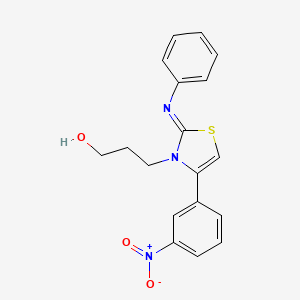
![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)
![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)

![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)
methyl]morpholine](/img/structure/B2675702.png)
